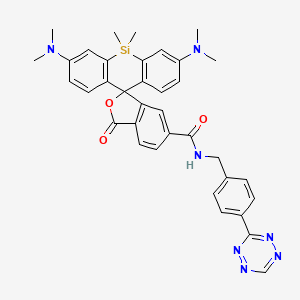

SiR-tetrazine

Description

Properties

Molecular Formula |

C36H35N7O3Si |

|---|---|

Molecular Weight |

641.8 g/mol |

IUPAC Name |

3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]spiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C36H35N7O3Si/c1-42(2)25-12-15-28-31(18-25)47(5,6)32-19-26(43(3)4)13-16-29(32)36(28)30-17-24(11-14-27(30)35(45)46-36)34(44)37-20-22-7-9-23(10-8-22)33-40-38-21-39-41-33/h7-19,21H,20H2,1-6H3,(H,37,44) |

InChI Key |

RYISHELXGDAHFJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C(=O)O3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SiR-Tetrazine

For researchers, scientists, and drug development professionals, understanding the precise mechanism of novel chemical tools is paramount for their effective application. Silicon-rhodamine tetrazine (SiR-tetrazine) has emerged as a powerful fluorogenic probe for live-cell imaging, leveraging the principles of bioorthogonal chemistry to achieve high specificity and signal-to-noise ratios. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and schematic diagrams.

Core Mechanism: The Bioorthogonal Tetrazine Ligation

The functionality of SiR-tetrazine is rooted in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1][2][3][4] This reaction, often termed a "tetrazine ligation," occurs between an electron-deficient diene (the tetrazine moiety) and an electron-rich dienophile, typically a strained alkene such as trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN).[5][6][7]

The key characteristics of this ligation are its exceptional speed, high selectivity, and biocompatibility.[8] The reaction proceeds rapidly under physiological conditions (temperature, pH, and aqueous environment) without the need for cytotoxic catalysts like copper.[7][8] The process is irreversible due to the release of nitrogen gas (N₂) as the sole byproduct following the initial cycloaddition and a subsequent retro-Diels-Alder reaction.[7][9] This rapid and specific covalent bond formation allows for the precise labeling of biomolecules in complex biological systems, including living cells.[2][10]

Fluorogenic Properties: A Light-Up System

A defining feature of SiR-tetrazine is its fluorogenic nature; it is essentially non-fluorescent until it reacts with its target.[5] This "turn-on" capability is crucial for achieving high-contrast imaging, as it minimizes background signal from unreacted probes, often eliminating the need for wash steps.[11][12]

The fluorescence of the SiR (silicon-rhodamine) core is efficiently suppressed by the attached tetrazine moiety.[9][13][14] Several mechanisms have been proposed for this quenching effect, including:

-

Through-Bond Energy Transfer (TBET): Where the tetrazine serves as an energy acceptor, dissipating the fluorophore's excitation energy non-radiatively.[9][15][16]

-

Photoinduced Electron Transfer (PET): Involving the transfer of an electron from the excited dye to the tetrazine.[14]

-

Dexter Exchange: A short-range quenching mechanism that requires close proximity and orbital overlap between the fluorophore and the quencher.[11][17]

When the iEDDA reaction occurs, the tetrazine ring is converted into a dihydropyridazine.[7] This chemical transformation eliminates its quenching properties, thereby restoring the potent fluorescence of the SiR dye.[9][14][15] This can result in a dramatic increase in fluorescence intensity, with turn-on ratios reported to be over 100-fold in some systems.[18]

Quantitative Data

The performance of SiR-tetrazine and its ligation chemistry can be understood through its spectroscopic properties and reaction kinetics.

Table 1: Spectroscopic Properties of SiR-Tetrazine

| Property | Value | Reference |

|---|---|---|

| Absorbance Maximum (λabs) | 652 nm | [5] |

| Molar Extinction Coefficient (εmax) | 1.0 x 105 M-1cm-1 | [5] |

| Fluorescence Maximum (λfl) | 674 nm | [5] |

| Filter Set Compatibility | Standard Cy5 |[5] |

Table 2: Reaction Kinetics of Tetrazine Ligation

| Parameter | Value Range | Significance | Reference |

|---|

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Denotes an exceptionally fast reaction, enabling labeling at low, physiologically relevant concentrations. The rate is among the fastest of all bioorthogonal reactions. |[7][10][19] |

Application Workflow: Site-Specific Protein Labeling

A primary application for SiR-tetrazine is the site-specific labeling of proteins in live cells. This is often achieved using genetic code expansion (GCE), where a non-canonical amino acid (ncAA) functionalized with a dienophile (e.g., TCO) is incorporated into a target protein at a specific site.[5][13][20]

The workflow is as follows:

-

Genetic Engineering: Cells are co-transfected with plasmids encoding the protein of interest (with an amber TAG codon at the desired labeling site) and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

ncAA Incorporation: The cells are cultured in media supplemented with the TCO-bearing ncAA, which is then incorporated into the protein at the specified position.

-

Labeling: The live cells are incubated with a low concentration of cell-permeable SiR-tetrazine.

-

Bioorthogonal Reaction: The SiR-tetrazine rapidly and specifically reacts with the TCO-modified protein.

-

Imaging: The now-fluorescently labeled protein can be visualized using fluorescence microscopy, including super-resolution techniques like STED or STORM, for which SiR dyes are well-suited.[5][6]

Key Experimental Protocols

Protocol 1: General Live-Cell Labeling

This protocol provides a general guideline for labeling proteins modified with a dienophile (e.g., TCO) in live cells.

-

Cell Preparation: Plate cells expressing the dienophile-modified target molecule and culture to the desired confluency.

-

Reagent Preparation: Prepare a stock solution of SiR-tetrazine (e.g., 1-10 mM) in anhydrous DMSO.[6] Immediately before use, dilute the stock solution to the final working concentration (typically 100 nM to 10 µM) in pre-warmed cell culture medium.[21]

-

Labeling Incubation: Replace the existing cell culture medium with the SiR-tetrazine-containing medium.

-

Reaction: Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for a period ranging from 10 minutes to 1 hour.[15][21] Incubation time depends on the expression level of the target and the probe concentration.

-

Imaging: Aspirate the labeling medium and replace it with fresh, pre-warmed medium or an appropriate imaging buffer. The cells are now ready for fluorescence imaging using a standard Cy5 filter set. Due to the fluorogenic nature, wash steps are often optional.[11][12]

Protocol 2: Measurement of Reaction Kinetics via Stopped-Flow Spectrophotometry

This method is used to determine the second-order rate constant (k₂) for the rapid tetrazine ligation.[1][19]

-

Reagent Preparation: Prepare stock solutions of SiR-tetrazine and the TCO derivative in a suitable solvent like DMSO. Dilute the stocks to their final concentrations in the desired reaction buffer (e.g., PBS, pH 7.4).[1] To ensure pseudo-first-order kinetics, the TCO concentration should be at least 10-fold higher than the SiR-tetrazine concentration.[1]

-

Instrument Setup: Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[1][19] Set the instrument to monitor the decay of the tetrazine's characteristic absorbance, typically between 510-550 nm, over time.[1][7] Alternatively, for fluorogenic probes, the increase in fluorescence emission can be monitored.[19]

-

Measurement: Load the SiR-tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.[1]

-

Data Acquisition: Rapidly mix the two solutions in the instrument's observation cell. Record the change in absorbance (or fluorescence) over a short timescale (milliseconds to seconds).

-

Data Analysis: Fit the resulting kinetic trace to a pseudo-first-order exponential decay function to obtain the observed rate constant (kobs). The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the reactant in excess (the TCO derivative).

Conclusion

The mechanism of action of SiR-tetrazine is a sophisticated interplay of rapid, selective bioorthogonal chemistry and a robust fluorogenic response. The inverse-electron-demand Diels-Alder reaction provides the basis for its specificity, while the tetrazine-mediated quenching of the SiR fluorophore ensures a high-contrast, "turn-on" signal upon reaction. These combined properties make SiR-tetrazine an exceptional tool for dynamic, high-resolution imaging of specific biomolecules in their native environment, empowering advanced research in cell biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Tetrazine Marks the Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SiR-tetrazine [spirochrome.com]

- 6. spirochrome.com [spirochrome.com]

- 7. broadpharm.com [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC02212C [pubs.rsc.org]

- 16. Tetrazine as a general phototrigger to turn on fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorogenic Principle of SiR-Tetrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the fluorogenicity of Silicon-Rhodamine (SiR)-tetrazine probes. It details the mechanism of fluorescence modulation, presents key quantitative data, outlines experimental protocols for their application in bioorthogonal chemistry, and provides visual representations of the underlying processes.

Core Principle: Through-Bond Energy Transfer (TBET) and Bioorthogonal Activation

The fluorogenic nature of SiR-tetrazine probes is centered around a sophisticated mechanism of fluorescence quenching and a highly specific, bioorthogonal reaction for fluorescence activation. In its "off" state, the SiR fluorophore is conjugated to a tetrazine moiety. The tetrazine acts as a potent quencher, suppressing the fluorescence of the SiR core through a process known as through-bond energy transfer (TBET).[1][2] This non-radiative energy transfer pathway efficiently dissipates the excitation energy absorbed by the SiR dye, rendering the probe dark.

The "on" switch for fluorescence is triggered by the inverse electron demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[3][4] When the SiR-tetrazine probe encounters a dienophile, most notably a strained trans-cyclooctene (B1233481) (TCO), a rapid and highly specific cycloaddition reaction occurs.[5][6] This reaction transforms the tetrazine ring into a dihydropyridazine (B8628806) and subsequently a pyridazine, disrupting the electronic properties that enable TBET.[7][8] The elimination of the quenching moiety restores the inherent fluorescence of the SiR core, leading to a significant increase in signal intensity. This "turn-on" is highly specific to the presence of the TCO, making SiR-tetrazine probes exceptional tools for targeted imaging.

Quantitative Data Summary

The performance of SiR-tetrazine and other tetrazine-based fluorogenic probes can be quantified by several key parameters. The following tables summarize critical data extracted from the literature to facilitate comparison and selection of appropriate probes for specific applications.

Table 1: Photophysical Properties of SiR-Tetrazine and Other Tetrazine-Fluorophore Conjugates

| Fluorophore Core | Linker to Tetrazine | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) - Quenched | Quantum Yield (Φ) - Reacted | Fluorescence Turn-on Ratio | Reference(s) |

| SiR | Phenyl | ~651 | ~666 | 0.026 | - | ~2.0-3.3 | [9] |

| SiR | Alkene | ~645 | ~665 | - | - | - | [10] |

| SiR (ortho-oxymethyl) | Oxymethyl | - | 676 | 0.007 | - | 45-50 | [2][3][7] |

| Tetramethylrhodamine (TMR) | ortho-oxymethyl | - | - | 0.003 | - | 95 | [3] |

| BODIPY | Phenyl | - | - | <0.001 | ~0.9 | >900 | [11] |

| Oregon Green 488 | Phenyl | 495 | 523 | 0.04 | 0.82 | 18.5 | [12] |

| BODIPY TMR-X | Phenyl | 543 | 573 | 0.02 | 0.40 | 20.6 | [12] |

Table 2: Reaction Kinetics of Tetrazines with trans-Cyclooctene (TCO) Derivatives

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |

| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooct-4-enol (TCO) | ~150,000 - 366,000 | Water, 25°C | [1] |

| Hydrogen substituted tetrazine | TCO | ~30,000 | PBS, 37°C | [13][14] |

| 3,6-diaryl-s-tetrazine | TCO | Slower than H-substituted | PBS, 37°C | [13] |

| s-TCO (strained TCO) | 3,6-dipyridyl-s-tetrazine | ~3,300,000 | - | [1] |

Experimental Protocols

The following are generalized yet detailed protocols for key experiments involving SiR-tetrazine probes for live-cell imaging. Researchers should optimize these protocols for their specific cell lines and experimental setups.

Protocol 1: Live-Cell Protein Labeling and Imaging

This protocol describes a pre-targeting approach where a protein of interest is first labeled with a TCO derivative, followed by incubation with the SiR-tetrazine probe.

Materials:

-

Cells expressing the protein of interest tagged with a system for incorporating a TCO-modified unnatural amino acid (e.g., via genetic code expansion).[15][16]

-

TCO-modified amino acid (e.g., TCO*-L-Lysine).

-

SiR-tetrazine probe.

-

Cell culture medium (phenol red-free for imaging).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope with appropriate filter sets for SiR (e.g., Cy5 filter set).

Methodology:

-

Cell Culture and TCO Incorporation:

-

Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.

-

Induce the expression of the target protein and incorporate the TCO-modified unnatural amino acid according to the specific genetic code expansion system's protocol. This typically involves incubating the cells with the TCO-amino acid in the culture medium for 24-48 hours.

-

-

Washing:

-

Gently wash the cells three times with pre-warmed, serum-free cell culture medium to remove any unincorporated TCO-amino acid.[15]

-

-

SiR-Tetrazine Labeling:

-

Prepare a stock solution of SiR-tetrazine in anhydrous DMSO (e.g., 1-10 mM).

-

Dilute the SiR-tetrazine stock solution in pre-warmed, phenol (B47542) red-free cell culture medium to a final concentration of 1-5 µM.[12]

-

Add the SiR-tetrazine solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[17]

-

-

Final Wash and Imaging:

-

Remove the SiR-tetrazine solution and wash the cells two to three times with pre-warmed, phenol red-free cell culture medium.[12]

-

Replace with fresh, pre-warmed imaging medium.

-

Image the cells using a fluorescence microscope with appropriate laser excitation and emission filters for SiR.

-

Protocol 2: Antibody-Based Cell Surface Labeling

This protocol is suitable for labeling cell surface proteins using a TCO-modified antibody.

Materials:

-

Cells expressing the target cell surface receptor.

-

Primary antibody against the target receptor, conjugated to a TCO derivative.

-

SiR-tetrazine probe.

-

Cell culture medium (containing 1% BSA for antibody incubation).

-

PBS.

-

Fluorescence microscope.

Methodology:

-

Antibody Incubation (Pre-targeting):

-

Dilute the TCO-modified antibody in pre-warmed cell culture medium containing 1% BSA to the desired working concentration (typically 1-10 µg/mL).[12]

-

Incubate the cells with the antibody solution for 1 hour at 37°C.

-

-

Washing:

-

Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[12]

-

-

SiR-Tetrazine Labeling:

-

Dilute the SiR-tetrazine probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.

-

Incubate the cells with the SiR-tetrazine solution for 5-15 minutes at 37°C.[12]

-

-

Final Wash and Imaging:

-

Remove the SiR-tetrazine solution and wash the cells twice with pre-warmed cell culture medium.

-

Add fresh imaging medium and proceed with fluorescence microscopy.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

Caption: Mechanism of SiR-tetrazine fluorogenicity.

Caption: Inverse Electron Demand Diels-Alder (IEDDA) reaction.

Caption: Live-cell imaging experimental workflow.

References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC02212C [pubs.rsc.org]

- 11. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The SiR-Tetrazine Bioorthogonal Reaction: A Technical Guide for Advanced Cellular Imaging

Authored for Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a silicon-rhodamine (SiR) dye conjugated to a 1,2,4,5-tetrazine (B1199680) and a strained dienophile represents a pinnacle of bioorthogonal chemistry.[1][2] This powerful ligation technique offers exceptional reaction kinetics, high specificity, and a fluorogenic "turn-on" mechanism, making it an indispensable tool for the precise visualization of biomolecules in living systems.[2][3][4] Its utility spans from live-cell labeling to advanced super-resolution microscopy, enabling researchers to probe complex biological processes with minimal perturbation.[1][5][6]

This guide provides an in-depth exploration of the SiR-tetrazine reaction, detailing its core mechanism, quantitative performance metrics, and comprehensive experimental protocols for its application in advanced microscopy.

Core Reaction Mechanism and Fluorogenic Principle

The SiR-tetrazine ligation is a [4+2] cycloaddition where the electron-deficient tetrazine (diene) rapidly and irreversibly reacts with an electron-rich, strained dienophile, such as a trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN).[7][8][9] The reaction proceeds through a Diels-Alder cycloaddition, followed by a retro-Diels-Alder step that releases inert nitrogen gas (N₂), driving the reaction to completion.[7]

A key feature of SiR-tetrazine probes is their fluorogenic nature.[10] In its unreacted state, the tetrazine moiety effectively quenches the fluorescence of the proximate SiR dye through mechanisms like photoinduced electron transfer (PET).[1][6] Upon reaction with a dienophile, the tetrazine is consumed, its quenching effect is eliminated, and the SiR fluorophore is "turned on," resulting in a significant increase in fluorescence intensity.[6][11] This provides a high signal-to-noise ratio, often eliminating the need for wash steps in live-cell imaging.[2][11]

Quantitative Data and Performance Metrics

The efficacy of the SiR-tetrazine reaction is defined by its rapid kinetics and significant fluorescence enhancement. The reaction rate is typically described by a second-order rate constant (k₂), while the fluorogenicity is quantified by the fluorescence turn-on ratio and quantum yield (Φ) change.

Reaction Kinetics

The reaction between tetrazines and strained dienophiles is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[4] This allows for efficient labeling at low, nanomolar to micromolar concentrations, which is crucial for minimizing potential toxicity and off-target effects in living systems.[5] The specific rate is highly dependent on the substituents of the tetrazine ring and the nature of the dienophile.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |

|---|---|---|---|---|

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 26,000 | PBS, 37°C | [12] |

| 3-phenyl-6-(H)-s-tetrazine | TCO | 30,000 | PBS, 37°C | [12] |

| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | Methanol, RT | [7] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | Methanol, RT | [7] |

| Tetrazine (unspecified) | TCO | up to 10⁶ | [4] |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | BCN | 125 | Methanol, RT |[7] |

Note: TCO = trans-cyclooctene; BCN = bicyclo[6.1.0]nonyne; PBS = Phosphate-Buffered Saline; RT = Room Temperature.

Photophysical Properties

The "turn-on" response of SiR-tetrazine probes is a defining characteristic. The fluorescence enhancement upon reaction can be dramatic, with turn-on ratios reported to be over 100-fold in some cases.[13] This is a direct result of the increase in the fluorescence quantum yield of the SiR dye after the quenching tetrazine moiety is consumed.

Table 2: Photophysical Properties of SiR-Tetrazine Probes

| SiR-Tetrazine Probe | Property | Before Reaction (Quenched) | After Reaction (Turned-On) | Turn-On Ratio | Reference(s) |

|---|---|---|---|---|---|

| o-TzSiR | Quantum Yield (Φ) | 0.7% | - | 45-fold | [11] |

| Tz-Si-Rhodamine | Quantum Yield (Φ) | <0.01 | 0.35 | 35-fold | [14] |

| Oregon-Green-tetrazine | Fluorescence | Low | High | 400-fold (with TCO) | [13] |

| BODIPY-tetrazine | Fluorescence | Low | High | 1600-fold (with TCO) | [15] |

| HD653 (SiR derivative) | Fluorescence | Low | High | >95-fold (with BCN) |[11] |

Note: The specific dienophile and reaction conditions can affect the final quantum yield and turn-on ratio.

Experimental Protocols

The following sections provide detailed, generalized protocols for utilizing SiR-tetrazine in live-cell imaging and super-resolution microscopy. These should be optimized for specific cell types, targets, and experimental setups.

Protocol for Live-Cell Labeling

This protocol describes a two-step labeling strategy: first, introducing the dienophile-tagged molecule of interest, followed by incubation with the SiR-tetrazine probe.

Materials:

-

Cells cultured on glass-bottom dishes suitable for microscopy.

-

Dienophile-tagged molecule (e.g., antibody-TCO, small molecule-BCN, or plasmid for expressing a protein with an unnatural amino acid).

-

SiR-tetrazine probe (e.g., from a 1 mM stock solution in anhydrous DMSO).[10]

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Target Labeling with Dienophile:

-

If using a plasmid to express a protein tagged with a dienophile-containing unnatural amino acid (e.g., TCO*-Lysine), transfect the cells 24-48 hours prior to the experiment according to the manufacturer's protocol.[5]

-

If using an antibody or small molecule, incubate the cells with the dienophile-tagged molecule in culture medium for 1-4 hours at 37°C.[16]

-

-

Washing:

-

Gently aspirate the medium and wash the cells three times with pre-warmed PBS or imaging medium to remove any unbound dienophile-tagged molecules.[16]

-

-

SiR-Tetrazine Incubation:

-

Final Wash and Imaging (Optional but Recommended):

-

For probes with lower turn-on ratios or in sensitive applications, a final wash step is recommended. Aspirate the labeling solution and wash the cells twice with pre-warmed imaging medium.[16]

-

Replace with fresh, pre-warmed imaging medium.

-

-

Microscopy:

Protocol for Super-Resolution Microscopy (STED/STORM)

The high photon budget and photostability of SiR make SiR-tetrazine probes excellent candidates for super-resolution techniques like STED and STORM.[10]

Materials:

-

Labeled cells prepared as described in Protocol 3.1.

-

For STORM: Imaging buffer containing an oxygen scavenging system (e.g., GLOX) and a primary thiol (e.g., mercaptoethylamine, MEA).

-

A super-resolution microscope (e.g., STED or STORM setup).

Procedure:

-

Cell Preparation:

-

Prepare live or fixed cells labeled with SiR-tetrazine as described in the live-cell labeling protocol. For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde after the labeling procedure.

-

-

Imaging:

-

For STED Microscopy:

-

Mount the sample on the STED microscope.

-

Use an excitation laser around 640 nm and a depletion laser around 750-775 nm.

-

Optimize laser powers to achieve the desired resolution while minimizing phototoxicity in live cells.[5]

-

-

For dSTORM Imaging:

-

Replace the imaging medium with a prepared STORM imaging buffer.

-

Mount the sample on the microscope.

-

Use a high-power 640 nm laser to induce photoswitching of the SiR dye into a dark state.[18]

-

Acquire a time-series of thousands of images, capturing the stochastic reactivation and emission of single SiR molecules.

-

Reconstruct the final super-resolution image from the localized single-molecule emission events.[18][19]

-

-

Conclusion

The SiR-tetrazine bioorthogonal reaction provides a robust and versatile platform for advanced biological imaging. Its combination of rapid, catalyst-free kinetics and a fluorogenic turn-on mechanism enables high-contrast, real-time visualization of specific molecular targets within the complex environment of living cells.[2][4] The exceptional photophysical properties of the SiR fluorophore further extend its utility to cutting-edge super-resolution microscopy techniques.[1][5] By understanding the core principles and optimizing the detailed protocols presented in this guide, researchers can effectively harness the power of this chemistry to gain deeper insights into cellular structure, function, and drug interactions.

References

- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SiR-tetrazine [spirochrome.com]

- 10. spirochrome.com [spirochrome.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetrazine as a general phototrigger to turn on fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

SiR-Tetrazine for Live-Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon-rhodamine tetrazine (SiR-tetrazine) has emerged as a powerful tool in the field of live-cell imaging, offering researchers the ability to visualize and track biomolecules with high specificity and resolution. This fluorogenic probe belongs to the class of bioorthogonal reagents, which allow for chemical reactions to occur within living systems without interfering with native biochemical processes.[1] SiR-tetrazine's far-red spectral properties, cell permeability, and compatibility with advanced imaging techniques make it an invaluable asset for a wide range of applications, from fundamental cell biology to drug discovery.[2]

This technical guide provides a comprehensive overview of SiR-tetrazine, including its core properties, detailed experimental protocols for its use in live-cell imaging, and its applications in cutting-edge research.

Core Properties of SiR-Tetrazine

SiR-tetrazine is a derivative of the silicon rhodamine (SiR) fluorophore, functionalized with a tetrazine moiety.[2] This unique structure endows it with several key features that are advantageous for live-cell imaging. The molecule is cell-permeable and exhibits fluorogenic character, meaning its fluorescence is significantly enhanced upon reaction with its target.[2][3] This "turn-on" property minimizes background fluorescence from unreacted probes, often eliminating the need for wash steps.[4]

The far-red excitation and emission profiles of SiR-tetrazine are particularly beneficial as they reduce phototoxicity and cellular autofluorescence, leading to improved signal-to-noise ratios.[2] Furthermore, its high photostability and compatibility with super-resolution microscopy techniques such as STED, SIM, and STORM allow for imaging at resolutions beyond the diffraction limit of light.[2]

The following table summarizes the key quantitative properties of SiR-tetrazine:

| Property | Value | Reference |

| Absorption Maximum (λabs) | 652 nm | [2][3] |

| Emission Maximum (λem) | 674 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 1.0 x 10⁵ M⁻¹cm⁻¹ | [2][3] |

| Molecular Weight (MW) | 641.8 g/mol | [2] |

| Quantum Yield | Variable upon reaction | |

| Photostability | High | [2] |

Mechanism of Action: The Bioorthogonal Reaction

The utility of SiR-tetrazine in live-cell imaging is centered around its participation in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[4][5] This bioorthogonal "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst.[4][5] The reaction is irreversible due to the release of nitrogen gas, which drives the reaction to completion.[6]

This specific and rapid ligation allows for the precise labeling of biomolecules that have been pre-functionalized with a TCO group. This can be achieved through genetic encoding of unnatural amino acids containing a TCO moiety or by conjugating TCO to antibodies or small molecules that target specific cellular components.

References

An In-depth Technical Guide to SiR-Tetrazine and Dienophile Reaction Kinetics

For researchers, scientists, and drug development professionals, the precise control and understanding of bioorthogonal reactions are paramount for applications ranging from cellular imaging to targeted drug delivery. The inverse electron-demand Diels-Alder (iEDDA) reaction between silicon-rhodamine-conjugated tetrazines (SiR-tetrazines) and strained dienophiles is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity. This guide provides a comprehensive overview of the core principles, quantitative kinetic data, and detailed experimental methodologies related to this powerful bioorthogonal pairing.

Core Principles of the Tetrazine-Dienophile iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition involving an electron-deficient diene, the tetrazine, and an electron-rich dienophile.[1] The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2][3] A smaller energy gap leads to a faster reaction.

The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine.[2] The release of N₂ makes the reaction irreversible and provides a strong thermodynamic driving force.[4]

Strained dienophiles, such as trans-cyclooctenes (TCO), are highly reactive due to the ring strain raising the energy of their HOMO, thus reducing the HOMO-LUMO gap with the tetrazine.[2] Substituents on the tetrazine ring also play a critical role; electron-withdrawing groups lower the LUMO energy of the tetrazine, accelerating the reaction, while electron-donating groups have the opposite effect.[3][5]

Quantitative Reaction Kinetics

The reaction between tetrazines and dienophiles is characterized by second-order rate constants (k₂), which provide a quantitative measure of the reaction speed. These rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as the solvent and temperature. The data presented below summarizes k₂ values for various tetrazine and dienophile pairs under physiologically relevant conditions.

| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |

| 3-(p-benzylamino)-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 26,000 ± 500 | PBS, pH 7.4 | 37 | [4][5] |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 5,300 ± 400 | PBS, pH 7.4 | 37 | [5] |

| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 | Water/Acetonitrile | 25 | [6] |

| 3-H-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 30,000 ± 3,000 | PBS, pH 7.4 | 37 | [5] |

| 3-amino-6-(p-aminophenyl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 210 ± 20 | PBS, pH 7.4 | 37 | [5] |

| [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | TCO-OH | 210 - 30,000 | PBS, pH 7.4 | 37 | [7] |

| Various 3-(3-fluorophenyl)-Tz derivatives | axial-TCO-PEG₄ | 20,000 - 130,000 | DPBS | 37 | [8] |

| Mono-tBu tetrazine (3c) | tert-octyl isocyanide | 57 ± 5 | DMSO:H₂O (1:4) | 37 | [9] |

| Mono-tBu tetrazine (3c) | PhEtNC | 29.4 ± 0.8 | DMSO:H₂O (1:4) | 37 | [9] |

Note: The reactivity of SiR-tetrazine itself is expected to be in a similar range to the benzylamino-substituted tetrazines, as the SiR fluorophore is connected via a benzylamino linker.[10]

Experimental Protocols

The determination of second-order rate constants for these rapid reactions is most commonly achieved using stopped-flow spectrophotometry.[3][5][8]

Protocol: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

-

Reagent Preparation:

-

Prepare stock solutions of the tetrazine derivative and the dienophile in an appropriate solvent (e.g., DMSO).[5]

-

Dilute the stock solutions to their final concentrations in the reaction buffer (e.g., PBS, pH 7.4). For pseudo-first-order conditions, the dienophile should be in at least 10-fold excess.[3][11] Typical final concentrations might be 50 µM for the tetrazine and a range of concentrations (e.g., 1.0, 1.5, 2.0, 2.5 µM) for the dienophile.[5]

-

-

Instrumentation Setup:

-

Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.

-

Equilibrate the sample-handling unit and syringes to the desired reaction temperature (e.g., 37°C).[5]

-

-

Data Acquisition:

-

Load the tetrazine and dienophile solutions into separate syringes in the stopped-flow instrument.

-

Rapidly mix the two solutions in a 1:1 volume ratio.[5]

-

Monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine (typically around 515-530 nm) over time.[5] The reaction half-lives can be in the millisecond range.[5]

-

-

Data Analysis:

-

Under pseudo-first-order conditions, the decay of the tetrazine absorbance will follow a single exponential curve.

-

Fit the absorbance decay data to the equation: A(t) = A₀ * exp(-k_obs * t) + A_f, where A(t) is the absorbance at time t, A₀ is the initial absorbance, A_f is the final absorbance, and k_obs is the observed pseudo-first-order rate constant.[3]

-

Repeat the experiment with several different excess concentrations of the dienophile.

-

Plot the calculated k_obs values against the corresponding dienophile concentrations.

-

The slope of the resulting linear plot is the second-order rate constant (k₂).[3][5]

-

Visualizations

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for applying this chemistry in a biological context.

References

- 1. benchchem.com [benchchem.com]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. spirochrome.com [spirochrome.com]

- 11. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

SiR-Tetrazine for No-Wash Live-Cell Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a cornerstone of modern biological research and drug development, offering a dynamic window into cellular processes. A significant challenge in this field has been the development of staining techniques that are both highly specific and minimally invasive, allowing for long-term observation without inducing cytotoxicity or artifacts. The advent of bioorthogonal chemistry has led to powerful new strategies for live-cell labeling, with the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), emerging as a particularly robust method.[1][2][3] This guide focuses on the application of silicon-rhodamine (SiR)-tetrazine conjugates, a class of far-red, cell-permeable, and fluorogenic probes that are revolutionizing no-wash, live-cell staining.[4][5][6]

The "no-wash" capability of SiR-tetrazine probes stems from their fluorogenic nature; the tetrazine moiety quenches the fluorescence of the SiR dye until it reacts with its TCO target, leading to a significant increase in fluorescence intensity upon binding.[4][7][8] This "turn-on" mechanism dramatically improves the signal-to-noise ratio by minimizing background fluorescence from unreacted probes, thereby eliminating the need for wash steps that can be detrimental to sensitive live-cell experiments.[4][9]

Core Principles: The Tetrazine-TCO Bioorthogonal Reaction

The utility of SiR-tetrazine in live-cell imaging is founded on the highly efficient and specific iEDDA reaction.[2] This bioorthogonal "click chemistry" reaction involves the [4+2] cycloaddition between the electron-deficient tetrazine and the strained TCO.[1][3]

Key Features of the Tetrazine-TCO Ligation:

-

Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, enabling rapid labeling even at low concentrations.[1][3]

-

High Specificity: Tetrazine and TCO are abiotic and do not react with native functional groups within the complex cellular environment, ensuring highly specific labeling of the intended target.[1][2]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, 37°C) without the need for cytotoxic catalysts like copper.[1][2]

Quantitative Data for SiR-Tetrazine Labeling

The efficiency of the tetrazine-TCO ligation is a critical factor in experimental design. The following tables summarize key quantitative data for this reaction and the photophysical properties of SiR-tetrazine.

Table 1: Reaction Kinetics of Tetrazine-TCO Pairs

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | trans-4-cycloocten-1-ol (TCO-OH) | 101 ± 3 | [10] |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | [11] |

| General Range for Tz-TCO | TCO | up to 10⁷ |[3] |

Table 2: Photophysical Properties of SiR-Tetrazine

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λabs) | 652 nm | [12] |

| Emission Maximum (λEm) | 674 nm | [12] |

| Molar Extinction Coefficient (ε₆₅₂ nm) | 1.0 x 10⁵ M⁻¹cm⁻¹ | [12] |

| Fluorescence Turn-On Ratio (o-TzSiR) | 45-fold |[13] |

Table 3: Typical Experimental Parameters for Live-Cell Staining

| Parameter | Concentration/Time | Reference |

|---|---|---|

| Pre-targeting (TCO-Antibody) | ||

| Antibody Concentration | 1-10 µg/mL | [1][14] |

| Incubation Time | 1 hour | [14] |

| Tetrazine-Fluorophore Labeling | ||

| Tetrazine-Fluorophore Concentration | 1-10 µM (general), 500 nM (specific SiR-Tz) | [1][13] |

| Incubation Time | 5-30 minutes |[1][13] |

Experimental Protocols

A common and powerful application of SiR-tetrazine is the two-step labeling of cellular targets, often referred to as a pre-targeting strategy.[14] This involves first introducing the TCO moiety to the target of interest, followed by the addition of the SiR-tetrazine probe.

General Workflow for Two-Step Live-Cell Labeling

Detailed Protocol: Antibody-Based Labeling of Cell Surface Receptors

This protocol outlines the labeling of a specific cell surface receptor using a TCO-modified antibody and a subsequent reaction with SiR-tetrazine.[1][14]

Materials:

-

Live cells expressing the target receptor of interest, cultured on imaging-compatible plates.

-

TCO-modified primary antibody against the target receptor.

-

SiR-tetrazine stock solution (in anhydrous DMSO).[12]

-

Live-cell imaging buffer (e.g., pre-warmed complete cell culture medium or PBS).[8]

-

Fluorescence microscope equipped with a Cy5 filter set.[5]

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency on a glass-bottom imaging dish.

-

-

Pre-targeting with TCO-Antibody:

-

Washing (Optional but Recommended):

-

To minimize potential background from non-specifically bound antibody, gently wash the cells two to three times with pre-warmed imaging buffer.[1]

-

-

SiR-Tetrazine Labeling:

-

Prepare a solution of SiR-tetrazine in live-cell imaging buffer at a final concentration of 1-5 µM.[1][2] The optimal concentration should be determined empirically for each cell type and target.

-

Add the SiR-tetrazine solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[1] The short incubation time is due to the rapid reaction kinetics.

-

-

Live-Cell Imaging:

-

Without a final wash step, image the cells using a fluorescence microscope with appropriate excitation and emission filters for SiR (e.g., Cy5 filter set).[5]

-

Advantages and Applications

The use of SiR-tetrazine for no-wash live-cell staining offers several distinct advantages:

-

Reduced Cytotoxicity: Eliminating wash steps reduces mechanical stress on the cells, improving cell viability, especially in long-term imaging experiments.[9]

-

Improved Signal-to-Noise Ratio: The fluorogenic nature of the probe ensures that fluorescence is primarily emitted from the target-bound dye, significantly reducing background noise.[4][8]

-

Rapid and Efficient Labeling: The fast kinetics of the tetrazine-TCO ligation allow for quick and efficient labeling.[2][3]

-

Far-Red Emission: SiR emits in the far-red spectrum, which minimizes phototoxicity and cellular autofluorescence.[6][12]

-

Super-Resolution Compatibility: SiR-tetrazine is compatible with advanced imaging techniques such as STED, SIM, and STORM.[12]

These properties make SiR-tetrazine an invaluable tool for a wide range of applications, including:

-

Real-time tracking of proteins and other biomolecules.[14]

-

Visualizing the internalization of antibody-drug conjugates (ADCs).[1]

-

Studying dynamic cellular processes with high temporal resolution.

-

Multi-color imaging in combination with other fluorescent probes.[4]

-

High-resolution mapping of cellular structures.[6]

Conclusion

SiR-tetrazine, in conjunction with TCO-based pre-targeting strategies, provides a powerful and versatile platform for no-wash live-cell imaging. Its combination of rapid and specific bioorthogonal chemistry, fluorogenicity, and far-red emission addresses many of the key challenges in live-cell staining. This technical guide provides the foundational knowledge and protocols for researchers to effectively implement this advanced labeling technique, paving the way for new discoveries in cell biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SiR-tetrazine [spirochrome.com]

- 6. Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC02212C [pubs.rsc.org]

- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. biotium.com [biotium.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spirochrome.com [spirochrome.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

The Fundamental Principles of Tetrazine Ligation: An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the tetrazine ligation has emerged as a premier "click chemistry" tool.[1] Renowned for its exceptional speed, specificity, and biocompatibility, this reaction enables the precise coupling of molecules within complex biological environments, from live cells to whole organisms.[1][2] Its applications are extensive, spanning live-cell imaging, in vivo diagnostics, and the development of advanced therapeutics like antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][3][4]

This technical guide provides a comprehensive overview of the core principles of tetrazine ligation chemistry, detailing its reaction mechanism, kinetics, and key applications. It includes structured quantitative data, detailed experimental protocols, and conceptual diagrams to serve as a practical resource for its implementation in research and development.

Core Principles of Tetrazine Ligation

At its heart, tetrazine ligation is a bioorthogonal reaction, meaning it proceeds selectively within a living system without interfering with native biochemical processes.[1] The chemistry is driven by a unique form of the Nobel prize-winning Diels-Alder reaction.

The ligation occurs between an electron-deficient 1,2,4,5-tetrazine (B1199680) (which acts as the diene) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][3] The reaction proceeds via a two-step mechanism:

-

[4+2] Cycloaddition: An inverse-electron-demand Diels-Alder (IEDDA) reaction forms an initial, unstable cycloadduct.[5][6]

-

Retro-Diels-Alder Reaction: This is followed by an irreversible retro-Diels-Alder reaction that eliminates dinitrogen gas (N₂), the sole byproduct, to form a stable dihydropyridazine (B8628806) product.[1][2][7][8]

The release of N₂ gas makes the reaction irreversible, driving it to completion even at low concentrations.[2][3] Of the three possible tetrazine isomers, only the 1,2,4,5-tetrazine is used for this ligation.[2][5]

Tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) reaching up to 10⁷ M⁻¹s⁻¹.[5] This extraordinary speed allows for efficient labeling at the low concentrations typically found in biological systems, without the need for a catalyst.[7][9][10] The reaction kinetics are governed by frontier molecular orbital theory, specifically the energy gap between the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO).[5]

Several factors can be tuned to modulate the reaction rate:

-

Electronics: The reaction is accelerated by decreasing the LUMO-HOMO energy gap.[5] This is achieved by using tetrazines with electron-withdrawing groups (EWGs) and dienophiles with electron-donating groups (EDGs).[5][11][12]

-

Ring Strain: The high ring strain of dienophiles like TCO raises their HOMO energy, significantly increasing the reaction rate.[5][8] TCOs are thousands of times more reactive than their unstrained cis-cyclooctene counterparts.[5]

-

Steric Hindrance: Bulky substituents near the reacting moieties on either the tetrazine or the dienophile can slow the reaction by sterically hindering the approach of the two molecules.[12]

A critical consideration in designing tetrazine-based experiments is the inverse correlation between reactivity and stability.[13][14] Tetrazines featuring strong electron-withdrawing groups, while being highly reactive, tend to be less stable in aqueous physiological media and are more susceptible to degradation by nucleophiles.[14][15][16] Conversely, tetrazines with electron-donating groups are generally more stable but exhibit slower reaction kinetics.[14] The optimal tetrazine for an in vivo application must therefore strike a delicate balance between having a reaction rate fast enough for the desired timescale and sufficient stability to reach its target intact.[13]

Quantitative Data for Tetrazine Ligation

The selection of a specific tetrazine-dienophile pair is guided by quantitative data on their reaction rates and stability.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs

| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions | Reference(s) |

|---|---|---|---|---|

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | 2,000 | 9:1 Methanol/Water | [7] |

| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | 3,300 | 9:1 Methanol/Water | |

| 3,6-diphenyl-s-tetrazine | TCO | 140 | 9:1 Methanol/Water | |

| FITC-Tetrazine | trans-Cyclooctene (DS1) | 290,000 ± 20,000 | PBS, pH 7.4 | [17] |

| FITC-Tetrazine | Norbornene (NOR) | 0.22 ± 0.01 | PBS, pH 7.4 | [17] |

| FITC-Tetrazine | Cyclooctyne (COY) | 1.0 ± 0.1 | PBS, pH 7.4 | [17] |

| Pyridyl-substituted tetrazine | Bicyclononyne (BCN) | Tunable (up to ~20) | Methanol | [18] |

| HELIOS 388Me (fluorogenic) | PeptoBrush Polymer (TCO) | >25,000 (per TCO unit) | Aqueous Buffer |[19] |

Table 2: Stability of Tetrazine Derivatives in Aqueous Media

| Tetrazine Derivative | Condition | Half-life (t₁/₂) | Reference(s) |

|---|---|---|---|

| Dipyridyl-s-tetrazine (2a) | 1:9 DMSO/PBS, 37°C | < 12 hours (60-85% degraded) | [20] |

| Pyrimidyl-substituted (2f, 2g) | 1:9 DMSO/PBS, 37°C | < 12 hours (60-85% degraded) | [20] |

| Phenyl-tetrazine (2c, 2h) | 1:9 DMSO/PBS, 37°C | > 12 hours (>75% remaining) | [20] |

| Hydroxyl-substituted tetrazines | Aqueous Environment | Generally more stable than pyridyl variants |[20] |

Key Applications in Research and Drug Development

The unique characteristics of tetrazine ligation have made it an invaluable tool across numerous disciplines.[1]

-

Fluorogenic Imaging: Many tetrazine-fluorophore conjugates are strongly quenched probes that "turn on" their fluorescence upon reaction.[21][22] This fluorogenic response allows for no-wash, real-time imaging of biological processes in living cells and animals with high signal-to-background ratios.[21][22][23]

-

Pretargeted Imaging and Theranostics: In this two-step strategy, a TCO-modified targeting vector (e.g., an antibody) is administered first and allowed to accumulate at the target site (e.g., a tumor).[5] After unbound antibody is cleared from circulation, a fast-clearing, tetrazine-labeled imaging agent (e.g., a PET radionuclide) or therapeutic is administered.[5][9] This approach dramatically improves target-to-background ratios and reduces radiation dose to healthy tissues.[5]

-

Antibody-Drug Conjugates (ADCs): Tetrazine linkers enable the site-specific construction of next-generation ADCs with controlled drug-to-antibody ratios and enhanced stability.[3]

-

"Click-to-Release" Prodrug Activation: A therapeutic agent is rendered inactive by "caging" it with a TCO or tetrazine moiety.[3] The active drug is released only upon administration of the complementary bioorthogonal partner, allowing for precise spatiotemporal control over drug activation and minimizing off-target toxicity.[3][5]

Detailed Experimental Protocols

Successful implementation requires robust and validated methodologies. The following protocols provide a general framework for common bioconjugation applications.

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO moiety.[11]

-

Materials:

-

Protein of interest in a primary amine-free buffer (e.g., PBS, pH 7.4).

-

TCO-PEG-NHS ester stock solution in anhydrous DMSO or DMF.

-

1 M Sodium Bicarbonate (NaHCO₃).

-

Spin desalting columns (for purification).

-

-

Procedure:

-

Protein Preparation: Prepare a solution of the protein (e.g., 100 µg) in 100 µL of PBS, pH 7.4.[10] If the buffer contains primary amines like Tris, exchange it for PBS using a desalting column.[11]

-

pH Adjustment: Add 5 µL of 1 M NaHCO₃ to the protein solution to raise the pH, facilitating the reaction with the NHS ester.[10][11]

-

Reaction: Add a molar excess (typically 10-20 fold) of the TCO-PEG-NHS ester stock solution to the protein solution.[10][24] Keep the final DMSO/DMF concentration below 5% (v/v).

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[10][11]

-

Purification: Remove unreacted TCO-NHS ester and purify the TCO-activated protein using a spin desalting column equilibrated with PBS.[10]

-

This protocol outlines the labeling of a protein with a tetrazine moiety.[11]

-

Materials:

-

Protein of interest in PBS, pH 7.4.

-

Methyl-tetrazine-PEG-NHS ester stock solution in anhydrous DMSO or DMF.

-

1 M Sodium Bicarbonate (NaHCO₃).

-

Spin desalting columns.

-

-

Procedure:

-

Protein Preparation: Prepare 100 µg of the protein in 100 µL of PBS as described in Protocol 1.[10]

-

pH Adjustment: Add 5 µL of 1 M NaHCO₃ to the protein solution.[10]

-

Reaction: Add a molar excess (e.g., 20 nmol) of the methyl-tetrazine-PEG-NHS ester to the mixture.[10][24]

-

Incubation: Incubate at room temperature for 60 minutes.[10]

-

Purification: Purify the tetrazine-activated protein using a spin desalting column.[10]

-

This protocol details the final ligation step to conjugate the two activated proteins.[11]

-

Materials:

-

Purified TCO-activated protein (from Protocol 1).

-

Purified Tetrazine-activated protein (from Protocol 2).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

-

Procedure:

-

Reaction Setup: Mix the TCO-activated protein and the tetrazine-activated protein in PBS, typically at a 1:1 molar ratio.[11][24] For optimal conjugation, a slight excess (1.05-1.5 molar equivalents) of one protein can be used.[11]

-

Incubation: Incubate the mixture at room temperature. The reaction is very fast, often proceeding significantly within 30-60 minutes.[8][24]

-

Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in its absorbance between 510 and 550 nm.[11][24] Alternatively, analytical techniques like SDS-PAGE or size-exclusion chromatography can be used to observe the formation of the larger conjugate.[10]

-

Final Product: The resulting protein-protein conjugate is ready for use. Further purification to remove any unreacted starting material may be performed if necessary.

-

This protocol is essential for evaluating new tetrazine probes for pretargeted imaging.[13]

-

Materials:

-

Radiolabeled tetrazine derivative.

-

Naïve mice.

-

Blood collection supplies (e.g., heparinized capillaries).

-

Centrifuge.

-

Thin-Layer Chromatography (TLC) plate and appropriate mobile phase.

-

Phosphorimager or equivalent radioactivity detector.

-

-

Procedure:

-

Administration: Administer the radiolabeled tetrazine derivative to naïve mice via intravenous injection.

-

Blood Collection: At predetermined time points (e.g., 30 minutes post-injection), collect blood samples.[13]

-

Plasma Separation: Separate the plasma from blood cells by centrifugation.[13]

-

TLC Analysis: Spot a small volume of the plasma onto a TLC plate.[13]

-

Development: Develop the TLC plate using a mobile phase that effectively separates the intact radiolabeled tetrazine from its potential radiometabolites.[13]

-

Quantification: Analyze the TLC plate using a phosphorimager to quantify the percentage of radioactivity corresponding to the intact tetrazine versus its metabolites, thereby determining its in vivo stability over time.

-

Conclusion

Tetrazine ligation has solidified its position as an indispensable tool in chemical biology, drug development, and molecular imaging.[1][4] Its unparalleled combination of reaction speed, specificity, and bioorthogonality provides a versatile platform for a vast array of applications that were previously intractable.[10] The continued development of novel tetrazines and dienophiles with fine-tuned reactivity, enhanced stability, and tailored fluorogenic properties will undoubtedly continue to expand the frontiers of this remarkable chemistry, paving the way for next-generation diagnostics and therapeutics.[4][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

The Advent of Silicon Rhodamine Dyes: An In-depth Technical Guide to Advanced Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of cellular biology and drug discovery, the ability to visualize intricate subcellular structures and molecular processes in real-time is paramount. For decades, fluorescent microscopy has been a cornerstone of this endeavor, yet traditional fluorophores have often been hampered by limitations such as phototoxicity, spectral limitations, and poor cell permeability. The emergence of silicon rhodamine (SiR) dyes represents a significant leap forward, offering a powerful toolkit for researchers. These far-red, cell-permeable probes are exceptionally bright, photostable, and cleverly designed to be "fluorogenic"—they only fluoresce upon binding to their specific target, dramatically reducing background noise and enabling no-wash experimental designs.[1][2][3][4]

The core innovation of SiR dyes lies in the substitution of the xanthene ring's oxygen atom with a silicon atom.[5][6] This strategic chemical modification shifts the dye's fluorescence into the far-red to near-infrared (NIR) spectrum (typically 640-680 nm).[7] This spectral region is highly advantageous for live-cell imaging as it minimizes cellular autofluorescence and phototoxicity, and allows for deeper tissue penetration, making SiR dyes ideal for a range of applications from standard confocal to advanced super-resolution microscopy.[7][8]

Core Mechanism: Environmentally Sensitive Spirocyclization

The fluorogenic nature of SiR dyes is governed by a dynamic, reversible equilibrium between two states: a non-fluorescent "off" state and a highly fluorescent "on" state.[6][7] This switching is controlled by an intramolecular spirocyclization mechanism.

-

In aqueous environments (Off-State): Before binding to its target, the dye exists predominantly in a charge-neutral, spirolactone form. In this closed configuration, the π-electron system of the chromophore is disrupted, rendering the molecule colorless and non-fluorescent. This form is also highly cell-permeable.

-

Upon Target Binding (On-State): When the SiR probe binds to its intracellular target (e.g., F-actin, microtubules), it undergoes a conformational change. This change favors the opening of the spirolactone ring, forming a zwitterionic, brightly fluorescent structure.[6] This target-induced fluorescence activation is the key to the high signal-to-noise ratio achieved in SiR-based imaging.[9]

Below is a diagram illustrating this fundamental mechanism.

Photophysical Properties of Common SiR Derivatives

The versatility of the SiR scaffold allows for its conjugation to a variety of targeting molecules, each tailored to visualize a specific subcellular structure. The most widely used derivatives include probes for F-actin, microtubules, and DNA. Their key photophysical properties are summarized below for easy comparison.

| Derivative | Target | Excitation Max (λabs) | Emission Max (λem) | Molar Extinction (εmax) | Quantum Yield (Φ) | Reference |

| SiR-Actin | F-Actin | 652 nm | 674 nm | 1.0 x 10⁵ M⁻¹cm⁻¹ | ~0.40 | [1][2] |

| SiR-Tubulin | Microtubules | 652 nm | 674 nm | 1.0 x 10⁵ M⁻¹cm⁻¹ | ~0.35 | [3][10] |

| SiR-DNA | DNA | 652 nm | 674 nm | 1.0 x 10⁵ M⁻¹cm⁻¹ | ~0.40 | [11] |

| SiR700-Actin | F-Actin | 685 nm | 708 nm | 1.1 x 10⁵ M⁻¹cm⁻¹ | N/A | [12] |

| SiR700-Tubulin | Microtubules | 685 nm | 708 nm | 1.1 x 10⁵ M⁻¹cm⁻¹ | N/A | [12] |

| SiR700-DNA | DNA | 685 nm | 708 nm | 1.1 x 10⁵ M⁻¹cm⁻¹ | N/A | [12] |

Note: Quantum yield and molar extinction can vary based on the solvent and binding state. The values presented are representative for the bound, fluorescent state.

Applications in Research and Drug Development

Live-Cell Imaging and Super-Resolution Microscopy

SiR dyes are premier tools for long-term, live-cell imaging due to their low cytotoxicity and far-red emission, which minimizes photodamage.[13][14] Their exceptional brightness and photostability make them highly compatible with super-resolution techniques like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM), enabling visualization of subcellular structures with unprecedented detail.[8][14][15] The general workflow for using these probes is straightforward.

Drug Development and Target Engagement

In drug development, confirming that a drug binds to its intended target within a cell is a critical step. SiR dyes can be conjugated to small-molecule drugs to visually track their distribution and target engagement.[16] By observing the localization of the fluorescent signal, researchers can verify that the drug is reaching its target compartment (e.g., nucleus, cytoplasm) and co-localizing with its target protein. This provides direct, visual evidence of on-target activity in a physiologically relevant context.[17][18][19]

Experimental Protocols

The following protocols provide a starting point for using the most common SiR probes. Optimal conditions may vary by cell type and experimental setup and should be determined empirically.

Protocol 1: Live-Cell F-Actin Staining with SiR-Actin

-

Reagent Preparation :

-

Prepare a 1 mM stock solution of SiR-Actin by dissolving the contents of one vial (50 nmol) in 50 µL of anhydrous DMSO. Store at -20°C.

-

For optimal staining in some cell lines (e.g., those with high efflux pump activity), the use of a broad-spectrum efflux pump inhibitor like Verapamil is recommended. Prepare a 10 mM stock solution of Verapamil in DMSO.

-

-

Staining Procedure :

-

Grow cells on a suitable imaging dish or coverslip to the desired confluency.

-

Prepare the staining solution by diluting the 1 mM SiR-Actin stock solution into fresh, pre-warmed cell culture medium to a final concentration of 0.1 to 1 µM. If using Verapamil, add it to the staining solution at a final concentration of 1-10 µM.

-

Remove the existing medium from the cells and replace it with the staining solution.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[1]

-

-

Imaging :

-

Imaging can be performed directly in the staining solution without any wash steps. For long-term imaging, it is recommended to use the lowest possible concentration (e.g., 100 nM) to minimize any potential effects on actin dynamics.[1]

-

Use a standard Cy5 filter set for imaging (e.g., Excitation: 640/20 nm, Emission: 680/30 nm).

-

Protocol 2: Live-Cell Microtubule Staining with SiR-Tubulin

-

Reagent Preparation :

-

Prepare a 1 mM stock solution of SiR-Tubulin by dissolving the contents of one vial (50 nmol) in 50 µL of anhydrous DMSO. Store at -20°C. The solution is stable to multiple freeze-thaw cycles.[10]

-

-

Staining Procedure :

-

Culture cells on an appropriate imaging substrate.

-

Prepare the staining solution by diluting the SiR-Tubulin stock to a final concentration of 0.1 to 1 µM in pre-warmed cell culture medium.

-

Replace the cell medium with the staining solution.

-

Incubate for 1-2 hours at 37°C.[10] Note: SiR-Tubulin is based on the microtubule-stabilizing drug Docetaxel and may affect microtubule dynamics, especially at concentrations above 100 nM during long-term experiments.[10]

-

-

Imaging :

-

Image live cells directly. An optional wash step (replacing the staining solution with fresh medium) may improve the signal-to-noise ratio.

-

Use a standard Cy5 filter set for imaging. For STED microscopy, a depletion laser of 775 nm is typically used.[14]

-

Protocol 3: Live-Cell DNA Staining with SiR-DNA

-

Reagent Preparation :

-

Prepare a 1 mM stock solution of SiR-DNA by dissolving the contents of one vial (50 nmol) in 50 µL of anhydrous DMSO. Store at -20°C.

-

-

Staining Procedure :

-

Imaging :

-

Image the cells directly. For time-lapse experiments, maintaining a concentration of ≤1 µM in the imaging medium is recommended to avoid potential interference with DNA metabolism.[11]

-

Use a standard Cy5 filter set. The high specificity and low background make SiR-DNA an excellent non-toxic alternative to other far-red DNA stains for both confocal and super-resolution imaging.[11][20][21]

-

References

- 1. spirochrome.com [spirochrome.com]

- 2. SiR-actin - Live cell actin probe - spirochrome [spirochrome.com]

- 3. SiR-tubulin kit - Live cell microtubule probe - spirochrome [spirochrome.com]

- 4. sciencewerke.com [sciencewerke.com]

- 5. Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01821G [pubs.rsc.org]

- 6. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00130C [pubs.rsc.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spirochrome.com [spirochrome.com]

- 11. spirochrome.com [spirochrome.com]

- 12. Dual colour imaging - Spirochrome [spirochrome.com]

- 13. SiR DNA Phototoxicity :: Phase Focus [phasefocus.com]

- 14. imperial.ac.uk [imperial.ac.uk]

- 15. content.ilabsolutions.com [content.ilabsolutions.com]

- 16. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. SiR-DNA kit - Live cell DNA stain - spirochrome [spirochrome.com]

- 21. m.youtube.com [m.youtube.com]

SiR-Tetrazine for Super-Resolution Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon-rhodamine tetrazine (SiR-tetrazine) has emerged as a powerful tool in advanced fluorescence microscopy, particularly for super-resolution techniques such as Stimulated Emission Depletion (STED) microscopy and live-cell imaging. This fluorogenic probe combines the exceptional brightness, photostability, and far-red emission of the SiR fluorophore with the highly specific and rapid bioorthogonal labeling capabilities of the tetrazine-trans-cyclooctene (TCO) ligation.[1][2] Its cell-permeable nature allows for the precise labeling of intracellular targets in living cells, offering a significant advantage for studying dynamic biological processes with nanoscale resolution.[3][4] This guide provides a comprehensive overview of SiR-tetrazine, including its photophysical properties, detailed experimental protocols for its application, and visual representations of the underlying chemical and biological principles.

Core Principles: Bioorthogonal Labeling with SiR-Tetrazine

The utility of SiR-tetrazine in cellular imaging is rooted in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, a type of "click chemistry."[5][6] This bioorthogonal reaction occurs between the tetrazine moiety on the SiR probe and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[5] This reaction is exceptionally fast and highly specific, proceeding efficiently within the complex environment of a living cell without interfering with native biochemical processes.[7]

A key feature of SiR-tetrazine is its fluorogenicity.[1][3] The tetrazine group quenches the fluorescence of the SiR core.[8] Upon reaction with a TCO-modified target, this quenching effect is relieved, leading to a significant increase in fluorescence intensity.[8][9] This "turn-on" mechanism provides a high signal-to-noise ratio, minimizing background from unbound probes and often eliminating the need for wash steps in live-cell imaging.[10]

Quantitative Data Summary